Bis(3-ethylheptyl) phthalate

Description

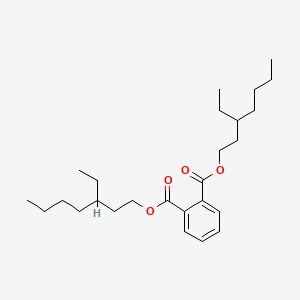

Structure

2D Structure

Properties

CAS No. |

85391-51-1 |

|---|---|

Molecular Formula |

C26H42O4 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

bis(3-ethylheptyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C26H42O4/c1-5-9-13-21(7-3)17-19-29-25(27)23-15-11-12-16-24(23)26(28)30-20-18-22(8-4)14-10-6-2/h11-12,15-16,21-22H,5-10,13-14,17-20H2,1-4H3 |

InChI Key |

XSPGRWHRTBCXRG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(CC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Bis 3 Ethylheptyl Phthalate

Established Esterification Pathways and Reaction Conditions

The primary industrial method for producing phthalate (B1215562) esters is the direct esterification of phthalic anhydride (B1165640) with an excess of the corresponding alcohol. wikipedia.org This process is typically conducted in two sequential steps.

The synthesis of bis(3-ethylheptyl) phthalate begins with the reaction between phthalic anhydride and 3-ethylheptanol. The process unfolds in two main stages:

Monoester Formation : The first stage is a rapid and essentially irreversible reaction where one molecule of 3-ethylheptanol reacts with phthalic anhydride to open the anhydride ring, forming mono-(3-ethylheptyl) phthalate. wikipedia.orgresearchgate.net This step proceeds readily without the need for a catalyst. researchgate.net

C₆H₄(CO)₂O + C₉H₂₀O → C₆H₄(CO₂C₉H₁₉)(CO₂H)

Diester Formation : The second stage involves the esterification of the remaining carboxylic acid group on the monoester with a second molecule of 3-ethylheptanol to form the desired diester, this compound, and water. wikipedia.org This step is slower, reversible, and requires a catalyst and elevated temperatures to proceed efficiently. researchgate.netresearchgate.net The removal of water is critical to drive the reaction equilibrium toward the product. wikipedia.org

C₆H₄(CO₂C₉H₁₉)(CO₂H) + C₉H₂₀O ⇌ C₆H₄(CO₂C₉H₁₉)₂ + H₂O

Reaction conditions are crucial for achieving high conversion rates. The process is typically carried out at temperatures ranging from 150°C to 280°C to facilitate the removal of water. google.com An excess of the alcohol is often used to ensure the complete conversion of the phthalic anhydride and the monoester intermediate. wikipedia.org

Table 1: Typical Reaction Conditions for Phthalate Ester Synthesis

| Parameter | Typical Range/Condition | Purpose |

|---|---|---|

| Reactants | Phthalic Anhydride, 3-Ethylheptanol | Precursors for the final product |

| Temperature | 150°C - 280°C | To increase reaction rate and distill off water |

| Pressure | Atmospheric or Vacuum | To control boiling and facilitate water removal |

| Reactant Ratio | Excess Alcohol | To drive the reaction to completion |

| Byproduct Removal | Continuous removal of water | To shift equilibrium towards diester formation |

While direct esterification is the dominant commercial method, an alternative synthetic route can be envisioned based on nucleophilic substitution principles, analogous to the Williamson ether synthesis. This pathway would involve the reaction of a phthalate salt, such as disodium (B8443419) phthalate, with a branched-chain alkyl halide, in this case, a 3-ethylheptyl halide (e.g., 3-ethylheptyl bromide).

This two-step nucleophilic substitution reaction would proceed as follows:

Salt Formation : Phthalic acid is reacted with a strong base (e.g., sodium hydroxide) to form the corresponding dicarboxylate salt.

C₆H₄(CO₂H)₂ + 2 NaOH → C₆H₄(CO₂Na)₂ + 2 H₂O

Esterification : The phthalate salt then acts as a nucleophile, reacting with two equivalents of the alkyl halide to form the diester.

C₆H₄(CO₂Na)₂ + 2 C₉H₁₉Br → C₆H₄(CO₂C₉H₁₉)₂ + 2 NaBr

This method is less common in industrial-scale production of simple phthalates due to the higher cost and potential for elimination side reactions associated with alkyl halides.

Catalytic Systems in this compound Synthesis

The second, slower stage of the direct esterification process necessitates the use of a catalyst to achieve practical reaction rates. researchgate.net A variety of catalytic systems have been developed and employed for the synthesis of phthalate esters.

Acid Catalysts : Traditional catalysts include strong Brønsted acids such as sulfuric acid and p-toluenesulfonic acid. wikipedia.org Methane sulfonic acid has also been shown to be an effective catalyst in kinetic studies of similar phthalate syntheses. researchgate.net

Organometallic Catalysts : For large-scale industrial production, catalysts based on tin or titanium alkoxides or carboxylates are common. wikipedia.org These Lewis acid catalysts are effective at high temperatures and can be tailored for specific processes.

Ionic Liquids : More recently, Brønsted acidic ionic liquids have been explored as environmentally benign and reusable catalysts. mdpi.com Studies on the synthesis of bis(2-ethylhexyl) terephthalate (B1205515) and the analogous phthalate have demonstrated that these ionic liquids can serve as both the catalyst and a solvent, facilitating high conversion rates at relatively mild temperatures (e.g., 80°C). mdpi.comresearchgate.net

Table 2: Common Catalysts in Phthalate Synthesis

| Catalyst Type | Examples | Key Characteristics |

|---|---|---|

| Brønsted Acids | Sulfuric Acid, p-Toluenesulfonic Acid, Methane Sulfonic Acid | Effective, low cost, but can be corrosive and difficult to separate. |

| Organometallics | Titanium Alkoxides, Tin(II) Octoate | High efficiency at industrial scales, but may involve heavy metals. |

| Ionic Liquids | Trimethylamine-Sulfuric Acid based | "Green" alternative, potentially reusable, can act as both solvent and catalyst. |

Optimization of Synthetic Yields and Purity for Research Applications

For laboratory and research applications, maximizing both the yield and purity of this compound is paramount. Optimization involves the careful control of several reaction parameters.

Molar Ratio of Reactants : The ratio of alcohol to phthalic anhydride is a key factor. While a stoichiometric ratio of 2:1 is required, using a significant excess of the alcohol (e.g., ratios from 3:1 to 10:1) can increase the rate of the second esterification step and push the equilibrium towards the final product. researchgate.netmdpi.com

Catalyst Concentration : The amount of catalyst must be optimized. Sufficient catalyst is needed for an efficient reaction rate, but excessive amounts can lead to unwanted side reactions, such as the dehydration of the alcohol to form ethers or alkenes, and can complicate the purification process. researchgate.net

Temperature and Pressure : The reaction temperature is typically kept high enough to ensure a good reaction rate and to continuously remove water via distillation, often aided by a flow of inert gas like nitrogen or by applying a vacuum. researchgate.net

Reaction Time : The progress of the reaction can be monitored by measuring the acid number of the mixture, which decreases as the carboxylic acid groups are converted to esters. The reaction is complete when the acid number reaches a stable, low value. researchgate.net

Following the reaction, the crude product is purified. This typically involves neutralizing the acidic catalyst, washing with water, and then removing the excess alcohol and any volatile impurities by distillation under reduced pressure.

Impurity Profiling and Characterization in Laboratory-Synthesized this compound

The final purity of synthesized this compound is determined by the presence of unreacted starting materials and byproducts formed during the reaction. A comprehensive impurity profile is essential for research applications.

Potential Impurities:

Phthalic Anhydride : Unreacted starting material.

3-Ethylheptanol : Excess alcohol remaining after the reaction.

Mono-(3-ethylheptyl) phthalate : The intermediate product from the first stage of esterification.

Bis(3-ethylheptyl) ether : A byproduct formed from the acid-catalyzed self-condensation of 3-ethylheptanol at high temperatures. researchgate.net

Phthalic Acid : Formed by the hydrolysis of phthalic anhydride if trace amounts of water are present at the start of the reaction. wikipedia.org

Characterization and Quantification: The identification and quantification of these impurities are typically performed using chromatographic techniques.

Gas Chromatography (GC) : Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is a powerful tool for separating and identifying volatile components like the residual alcohol, the final diester, and potential ether byproducts. researchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly with a diode-array detector (DAD) or a mass spectrometer, is well-suited for analyzing the less volatile components, including the monoester, remaining phthalic anhydride, and the final product. hitachi-hightech.com

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the structure of the final product and can also help in identifying the structures of unknown impurities. chemrxiv.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Phthalic Anhydride |

| 3-Ethylheptanol |

| Bis(2-ethylhexyl) phthalate (DEHP) |

| Mono-(3-ethylheptyl) phthalate |

| Phthalic Acid |

| Disodium Phthalate |

| 3-Ethylheptyl Bromide |

| Sulfuric Acid |

| p-Toluenesulfonic Acid |

| Methane Sulfonic Acid |

Metabolic Transformations and Biochemical Fate of Bis 3 Ethylheptyl Phthalate

In Vitro Metabolic Pathways and Metabolite Identification

In vitro studies using various biological preparations, such as liver microsomes and purified enzymes, have been instrumental in elucidating the metabolic pathways of phthalate (B1215562) esters. These studies allow for the identification of primary and secondary metabolites and the enzymatic systems responsible for their formation.

The initial and rate-limiting step in the metabolism of Bis(3-ethylheptyl) phthalate is the hydrolysis of one of its ester bonds. wikipedia.orgresearchgate.net This reaction is catalyzed by non-specific esterases and lipases present in the intestines, liver, and other tissues. novapublishers.comnih.gov The hydrolysis cleaves the diester into its corresponding monoester, Mono(3-ethylheptyl) phthalate (M3EHP), and an alcohol, 3-ethylheptan-1-ol. wikipedia.orgresearchgate.net This first step is crucial as the resulting monoester is often considered the more biologically active and toxic metabolite. mdpi.com Further hydrolysis of the monoester to phthalic acid can occur, but this process is generally slower. nih.gov Pancreatic cholesterol esterases, for example, have been shown to hydrolyze various phthalate acid esters (PAEs) to their monoesters. nih.gov

The general mechanism for the first hydrolysis step is as follows: this compound + H₂O → Mono(3-ethylheptyl) phthalate + 3-ethylheptan-1-ol

Following the initial hydrolysis, the monoester metabolite, M3EHP, undergoes a series of oxidative reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. frontiersin.orgacs.org These Phase I reactions target the alkyl side chain of the monoester, introducing functional groups that increase its polarity. nih.gov

Drawing parallels from DEHP metabolism, the alkyl chain of M3EHP is sequentially oxidized at different carbon positions. frontiersin.orgnih.gov This leads to the formation of several key secondary metabolites, including:

Hydroxylated metabolites (e.g., Mono(3-ethyl-5-hydroxyheptyl) phthalate)

Oxo (keto) metabolites (e.g., Mono(3-ethyl-5-oxoheptyl) phthalate)

Carboxylated metabolites (e.g., Mono(3-ethyl-5-carboxyhexyl) phthalate)

These oxidative steps create more sites for Phase II conjugation reactions. The primary conjugation reaction for phthalate metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net This process attaches a glucuronic acid molecule to the hydroxylated metabolites or the carboxylic acid group of the phthalate monoester, significantly increasing their water solubility and facilitating their elimination in urine. frontiersin.org

Table 1: Predicted Oxidative Metabolites of Mono(3-ethylheptyl) phthalate (M3EHP)

| Metabolite Class | Predicted Metabolite Name | Abbreviation |

| Primary Metabolite | Mono(3-ethylheptyl) phthalate | M3EHP |

| Secondary Metabolites | Mono(3-ethyl-5-hydroxyheptyl) phthalate | M3HHP |

| Mono(3-ethyl-5-oxoheptyl) phthalate | M3OHP | |

| Mono(3-ethyl-5-carboxyhexyl) phthalate | M3CHP | |

| Mono(3-(carboxymethyl)heptyl) phthalate | M3CMHP |

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound is dependent on a variety of enzyme systems that work sequentially to detoxify and eliminate the compound.

Esterases , including carboxylesterases and lipases, are fundamental for the initial hydrolytic cleavage of the diester to its monoester form. researchgate.netnih.gov A specific enzyme, bis(2-ethylhexyl)phthalate esterase, has been identified that hydrolyzes DEHP into its monoester and alcohol, and it is expected that a similar enzyme acts on this compound. qmul.ac.uk These enzymes are abundant in the gut and liver, ensuring that a significant portion of ingested phthalates is rapidly converted to the monoester before systemic absorption. novapublishers.com

Oxidoreductases , particularly the cytochrome P450 (CYP) superfamily of enzymes, are responsible for the subsequent oxidative metabolism of the monoester's side chain. frontiersin.org Specific CYP isozymes, such as those in the CYP2C family, have been implicated in the metabolism of DEHP and are likely involved in oxidizing M3EHP as well. frontiersin.orgnih.gov Following oxidation of the released 3-ethylheptanol by alcohol and aldehyde dehydrogenases, the resulting carboxylic acid can enter further metabolic pathways. researchgate.net

After the long alkyl side chain of the phthalate monoester is shortened by CYP-mediated omega- and omega-1 oxidation to form a dicarboxylic acid, it can be further metabolized through peroxisomal beta-oxidation. nih.govresearchgate.net This pathway is typically responsible for shortening very-long-chain fatty acids. mdpi.com Peroxisomal beta-oxidation can repeatedly cleave two-carbon units from the carboxylated side chain of the phthalate metabolite, further breaking it down. scispace.com Phthalates like DEHP are known peroxisome proliferators, meaning they can induce an increase in the number and activity of peroxisomes in the liver, which may enhance the rate of this metabolic process. nih.gov

Comparative Metabolism Across Diverse Biological Models for Research

The metabolism of phthalates can vary significantly across different species and organisms, which is a critical consideration for toxicological and environmental research.

Microbial Models : Many microorganisms in soil and aquatic environments have the enzymatic machinery to degrade phthalates completely. nih.gov Bacteria such as Gordonia sp. can produce esterases that hydrolyze phthalate esters, including DEHP, to phthalic acid and the corresponding alcohol. nih.gov The phthalic acid can then be further degraded by dioxygenases into intermediates of central metabolism. nih.govwikipedia.org This microbial degradation is a key process in the environmental breakdown of phthalates. mdpi.com

Aquatic Organisms : Aquatic invertebrates and fish can also metabolize phthalates. However, their metabolic capacity can be lower than that of mammals, leading to a potential for bioaccumulation. nih.gov Studies in species like the midge Chironomus riparius have shown that they can be affected by phthalates, indicating uptake, but detailed metabolic profiles are less characterized than in mammals. oherrero.com Some aquatic organisms show the ability to hydrolyze phthalates, but subsequent oxidation and conjugation may be less efficient. nih.gov

Environmental Fate and Transport Dynamics of Bis 3 Ethylheptyl Phthalate

Environmental Release Pathways and Source Apportionment in Research Contexts

There is no specific information available in scientific literature detailing the environmental release pathways or source apportionment of Bis(3-ethylheptyl) phthalate (B1215562). Research studies have not yet focused on identifying and quantifying the primary sources of this particular compound into the environment, nor have they apportioned its presence in various environmental compartments to specific industrial, commercial, or consumer uses.

Degradation Mechanisms in Environmental Compartments

Detailed research on the degradation of Bis(3-ethylheptyl) phthalate in various environmental compartments is not available.

No studies were found that specifically investigate the microbial biodegradation of this compound. Consequently, there are no data on the microorganisms capable of degrading this compound, the metabolic pathways involved, or the rate of its biodegradation in different ecosystems.

There is a lack of research on the abiotic degradation processes affecting this compound. Specific rates and mechanisms of its potential degradation through processes such as photodegradation (breakdown by sunlight) or hydrolysis (reaction with water) have not been documented in the available scientific literature.

Sorption and Leaching Characteristics in Soil and Sediment Matrices

Specific experimental data on the sorption and leaching characteristics of this compound in soil and sediment are not present in the current body of scientific research. Therefore, key parameters such as its soil organic carbon-water (B12546825) partitioning coefficient (Koc) and its mobility and potential to leach into groundwater are unknown.

Volatilization and Atmospheric Transport Potential within Environmental Models

There is no available information or modeling data on the volatilization potential of this compound from soil or water surfaces. Furthermore, its potential for long-range atmospheric transport has not been assessed within environmental models.

Ecological Distribution and Bioaccumulation Research for Bis 3 Ethylheptyl Phthalate

Occurrence and Distribution in Aquatic Ecosystems

Bis(3-ethylheptyl) phthalate (B1215562), a member of the high molecular weight phthalate esters, is expected to be found in various aquatic ecosystems due to its use as a plasticizer. While specific data for this compound is limited, the behavior of structurally similar phthalates, such as the widely studied Bis(2-ethylhexyl) phthalate (DEHP), provides significant insights into its likely environmental fate. Phthalate esters are ubiquitous environmental contaminants that have been detected in diverse aquatic environments, including rivers, lakes, and marine ecosystems frontiersin.orgnih.gov.

Their distribution within these systems is largely governed by their physicochemical properties. High molecular weight phthalates exhibit low water solubility and a high octanol-water partition coefficient (Kow), leading to their strong adsorption to suspended particulate matter and sediments oekotoxzentrum.ch. Consequently, higher concentrations of these compounds are often found in sediments compared to the overlying water column. For instance, studies on DEHP have shown concentrations in river sediments ranging from 4.2 to 66.7 mg/kg dry weight, significantly higher than in the water phase mdpi.com. In the Yangtze River estuary, DEHP concentrations in suspended matter have been reported to range from 488 to 6,720 µg/kg dry weight oekotoxzentrum.ch.

Table 1: Representative Concentrations of High Molecular Weight Phthalates in Aquatic Environments

| Environmental Compartment | Phthalate Ester | Concentration Range | Location |

|---|---|---|---|

| River Water | DEHP | 4.2 - 66.7 mg/kg dw (sediment) | Love River mdpi.com |

| Lake Water | DEHP | 0.09 - 1.40 µg/L | Lake Baikal nih.gov |

| Marine Water | DBP, DEHP | 0.35 - 0.89 µg/L (DBP), 0.06 - 0.32 µg/L (DEHP) | Lake Baikal nih.gov |

| Estuarine Sediment | DEHP | up to 8.44 mg/kg | Germany oherrero.com |

| Suspended Matter | DEHP | 488 - 6,720 µg/kg dw | German Rivers oekotoxzentrum.ch |

Note: This table presents data for DEHP and DBP as a proxy for the behavior of Bis(3-ethylheptyl) phthalate due to a lack of specific data for the latter.

Accumulation in Terrestrial Environments and Associated Biota

Similar to aquatic environments, this compound is expected to accumulate in terrestrial ecosystems. The primary sources of phthalate contamination in soils include the application of sewage sludge as fertilizer, atmospheric deposition, and the degradation of plastic materials used in agriculture and other applications frontiersin.orge3s-conferences.org. Due to their hydrophobic nature, high molecular weight phthalates like this compound are likely to bind strongly to soil organic matter, leading to their persistence in the topsoil layers oekotoxzentrum.ch.

The half-life of DEHP in soil has been estimated to range from 5 to 23 days under aerobic conditions, though a significant fraction can persist for much longer periods canada.ca. This persistence allows for potential uptake by soil-dwelling organisms and plants. While uptake of DEHP by plant roots is generally considered low, it can be absorbed by plants and subsequently enter the food chain canada.cae3s-conferences.org.

Studies on terrestrial invertebrates, such as earthworms, have shown that phthalates can be ingested and accumulate in their tissues, although the acute toxicity of higher molecular weight phthalates appears to be low for these organisms nih.gov. The accumulation of these compounds in soil biota represents a potential route of exposure for predators at higher trophic levels.

Bioconcentration and Bioaccumulation Potential in Food Web Structures

The potential for this compound to bioconcentrate and bioaccumulate in aquatic food webs is a key aspect of its ecological risk profile. Bioconcentration refers to the uptake of a chemical from the surrounding water, while bioaccumulation includes uptake from all sources, including food. The high lipophilicity of high molecular weight phthalates suggests a potential for significant bioconcentration in aquatic organisms.

However, research on DEHP has shown that its bioconcentration factor (BCF) in fish is often lower than what would be predicted based solely on its Kow value nih.gov. For example, the BCF for DEHP in carp has been reported to be 120 nih.gov. This discrepancy is largely attributed to the ability of many aquatic organisms to metabolize phthalates researchgate.net. Invertebrates, in some cases, have shown higher BCF values for phthalates compared to fish oherrero.com.

Bioaccumulation in the food web involves the transfer of a contaminant from lower to higher trophic levels. While phthalates are found in a wide range of aquatic organisms, from plankton to fish, studies on DEHP suggest that it does not biomagnify in aquatic food webs researchgate.net. In fact, evidence of trophic dilution has been observed for higher molecular weight phthalates, where concentrations decrease at higher trophic levels nih.gov. This is again linked to the metabolic transformation capabilities of organisms at different trophic levels researchgate.net. Benthic organisms, which are in direct contact with contaminated sediments, may exhibit higher concentrations of phthalates compared to pelagic species oekotoxzentrum.ch.

Table 2: Bioconcentration Factors (BCF) for DEHP in Various Aquatic Organisms

| Organism | BCF Value |

|---|---|

| Carp | 120 nih.gov |

| Bluegill Sunfish | 9.4 (for BBP) nih.gov |

Note: This table presents data for DEHP and BBP as a proxy for the behavior of this compound. BBP (Butyl benzyl phthalate) is another common phthalate.

Trophic Transfer Dynamics of this compound and its Biotransformation Products

The trophic transfer of this compound is influenced by its uptake, metabolism, and elimination by organisms at different levels of the food web. As mentioned, the biomagnification of high molecular weight phthalates is generally not observed researchgate.net. This is primarily due to biotransformation processes.

Microbial action is a key mechanism for the degradation of phthalates in both aquatic and terrestrial systems nih.govnih.gov. Fungi and bacteria can break down phthalate esters, often involving the initial hydrolysis of the diester to a monoester and then to phthalic acid, which can be further mineralized nih.govfrontiersin.org.

Within organisms, metabolic pathways can transform the parent phthalate compound into more water-soluble metabolites that can be more easily excreted. This metabolic capacity varies among species and can influence the trophic transfer dynamics nih.gov. For instance, some studies suggest that the rate of metabolic transformation may increase with trophic level, contributing to the observed trophic dilution researchgate.net. The biotransformation products themselves can have different toxicological profiles and environmental fates compared to the parent compound, although detailed studies on the trophic transfer of these metabolites are limited.

Advanced Analytical Methodologies for this compound Quantification and Characterization

The quantification and structural characterization of specific phthalate isomers such as this compound present a significant analytical challenge due to their presence in complex environmental and biological samples at trace levels. Developing robust and sensitive analytical methods is crucial for understanding its environmental fate and human exposure. Methodologies often require sophisticated sample preparation, high-resolution chromatographic separation, and sensitive detection techniques.

Theoretical and Modeling Approaches in Bis 3 Ethylheptyl Phthalate Research

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities of chemicals based on their molecular structure. For phthalates, QSAR studies are often employed to estimate properties like water solubility, soil sorption, and biodegradability, which are crucial for assessing their environmental behavior.

Despite the widespread application of QSAR to the broader class of phthalate (B1215562) esters, dedicated QSAR studies predicting the specific environmental behavior of Bis(3-ethylheptyl) phthalate could not be identified in a review of available scientific literature. Research in this area tends to focus on more commercially prevalent isomers such as Bis(2-ethylhexyl) phthalate (DEHP).

Predictive Modeling of Environmental Fate and Transport Processes

Predictive models are essential for simulating how a chemical might move through and persist in various environmental compartments, including air, water, soil, and sediment. These models utilize data on a chemical's properties (e.g., vapor pressure, water solubility) and environmental parameters to forecast its distribution and concentration over time.

Computational Chemistry Approaches for Understanding Reactivity and Metabolic Pathways

Computational chemistry methods, such as density functional theory (DFT), provide insights into the electronic structure of molecules, allowing researchers to predict their reactivity and potential metabolic breakdown products. These approaches can elucidate the mechanisms by which a parent compound is transformed in biological systems, which is critical for understanding toxicology.

A search of academic and scientific databases did not yield studies that apply computational chemistry to specifically investigate the reactivity or metabolic pathways of this compound. Research on phthalate metabolism typically uses more common congeners as model compounds for these theoretical investigations.

Development of Ecological Risk Assessment Frameworks from an Academic Standpoint

Ecological risk assessment (ERA) frameworks are used to evaluate the potential adverse effects of chemical stressors on ecosystems. From an academic standpoint, developing these frameworks involves integrating data from fate and transport modeling, ecotoxicity studies, and exposure analysis to characterize risk.

There is a substantial body of academic work on the ecological risks posed by plasticizers, leading to the development of sophisticated ERA frameworks for phthalates. However, specific academic literature that develops or applies an ecological risk assessment framework directly to this compound is not available. Risk assessments for this compound would likely rely on data extrapolated from structurally similar phthalates, but dedicated academic frameworks have not been published.

Based on the current scientific literature, a detailed article on the future research directions for This compound as per the requested outline cannot be generated. The available research predominantly focuses on its isomer, Bis(2-ethylhexyl) phthalate (DEHP) , a widely used and studied plasticizer.

Information specifically pertaining to the novel degradation technologies, metabolic pathways, bioremediation strategies, and environmental presence in underexplored ecosystems for this compound is not sufficiently available to construct a scientifically accurate and thorough article. The vast majority of research on phthalates with similar alkyl chain lengths centers on DEHP. Therefore, any attempt to create the requested article would involve extrapolating data from a different compound, which would be scientifically inaccurate and misleading.

Further research is required to specifically address the environmental fate and remediation of this compound to enable a comprehensive discussion on the topics outlined.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.